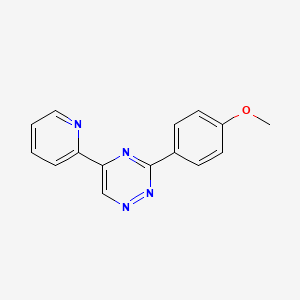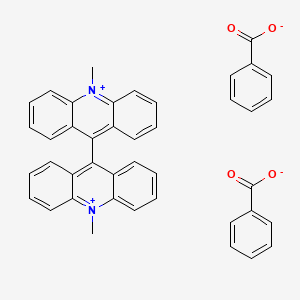
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is an organosulfur compound with the molecular formula C5H7F3OS. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- can be synthesized through various methods. One common approach involves the reaction of oxiranes with heterocumulenes in the presence of a base. For example, the reaction of 2-methyloxirane with carbon disulfide in the presence of pyridine as a base and nitromethane as a solvent yields 1,3-oxathiolane derivatives . Another method involves the use of isocyanides and elemental sulfur to form 1,3-oxathiolane-2-imine derivatives .
Industrial Production Methods
Industrial production methods for 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of solvents, bases, and catalysts can be optimized to improve yield and efficiency. For example, using triethylamine as a base and nitromethane as a solvent has been shown to be effective in promoting the cyclization reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- and its derivatives involves interactions with specific molecular targets and pathways. For example, in the case of nucleoside analogues, the compound can inhibit viral replication by interfering with the viral reverse transcriptase enzyme. This inhibition occurs through the incorporation of the nucleoside analogue into the viral DNA, leading to chain termination and preventing further viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazolidine: Similar to 1,3-oxathiolane but contains a nitrogen atom instead of oxygen.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of sulfur and oxygen.
1,2-Oxathiolane: A different isomer with sulfur and oxygen atoms adjacent to each other.
Uniqueness
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the development of pharmaceuticals and other specialized applications .
Propriétés
Numéro CAS |
144691-44-1 |
|---|---|
Formule moléculaire |
C5H7F3OS |
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)-1,3-oxathiolane |
InChI |
InChI=1S/C5H7F3OS/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
Clé InChI |
XXFPHRBUJITJAN-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(O1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
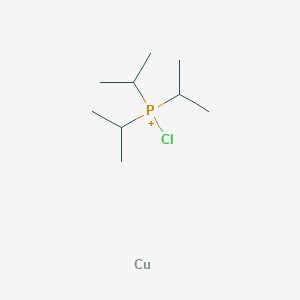
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
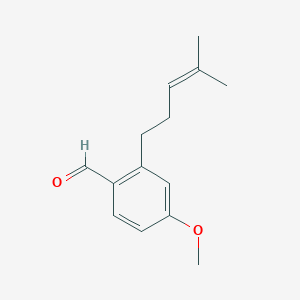
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
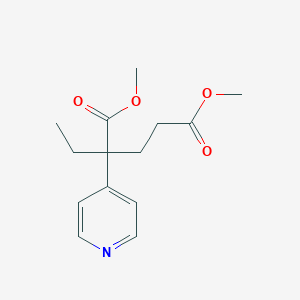



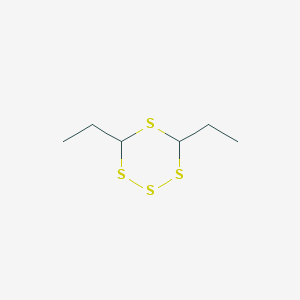
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
